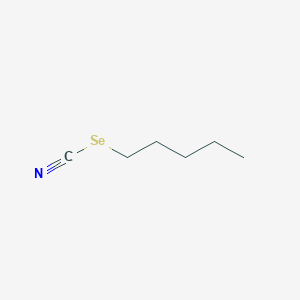
Pentyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl selenocyanate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NSe and its molecular weight is 176.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Pentyl selenocyanate and its derivatives have been investigated for their anticancer activities. Research indicates that selenocyanate compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several selenocyanate derivatives, including this compound, for their antiproliferative effects. The results showed that these compounds had IC50 values below 12 µM against colon (HT-29) and lung (H1299) cancer cell lines, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HT-29 | < 12 |
| This compound | H1299 | < 12 |
Further investigations have highlighted the role of selenium in preventing cancer incidence and blocking tumor metastasis. Selenocyanates are believed to affect various cellular pathways involved in tumor growth and proliferation .
Antibacterial Activity
This compound has also shown promising antibacterial properties. The compound has been tested against multiple bacterial strains, demonstrating effectiveness as an antimicrobial agent.
Case Study: Antibacterial Efficacy
In vitro studies have reported that this compound exhibits significant antibacterial activity against several strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 12.5 |
These findings suggest that this compound could be a valuable candidate in the development of new antibacterial therapies.
Antioxidant Activity
The antioxidant properties of this compound are another area of interest. Selenium-containing compounds are known to scavenge free radicals, contributing to their potential protective effects against oxidative stress.
Case Study: Radical Scavenging Activity
Research has indicated that derivatives of this compound possess significant radical scavenging abilities, which may help mitigate oxidative damage in cells. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a critical role .
Eigenschaften
CAS-Nummer |
163398-03-6 |
|---|---|
Molekularformel |
C6H11NSe |
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
pentyl selenocyanate |
InChI |
InChI=1S/C6H11NSe/c1-2-3-4-5-8-6-7/h2-5H2,1H3 |
InChI-Schlüssel |
CECRYZRJRPIGMC-UHFFFAOYSA-N |
SMILES |
CCCCC[Se]C#N |
Kanonische SMILES |
CCCCC[Se]C#N |
Key on ui other cas no. |
163398-03-6 |
Synonyme |
PENTYLSELENOCYANATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















